molecular formula C14H16N2O4 B6155925 12,13-dimethoxy-3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(10),11,13-triene-2,8-dione CAS No. 187276-05-7

12,13-dimethoxy-3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(10),11,13-triene-2,8-dione

Cat. No. B6155925
CAS RN: 187276-05-7
M. Wt: 276.3
InChI Key:
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Description

12,13-dimethoxy-3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(10),11,13-triene-2,8-dione is a useful research compound. Its molecular formula is C14H16N2O4 and its molecular weight is 276.3. The purity is usually 95.
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properties

{ "Design of the Synthesis Pathway": "The synthesis of 12,13-dimethoxy-3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(10),11,13-triene-2,8-dione can be achieved through a multi-step process involving the formation of key intermediates and subsequent cyclization reactions.", "Starting Materials": [ "2,5-dimethoxyaniline", "2-nitrobenzaldehyde", "Sodium borohydride", "Acetic acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Chloroacetic acid", "Sodium carbonate", "Ethyl chloroformate", "Triethylamine", "Methanol", "Acetic anhydride", "Phosphorus pentoxide", "Acetonitrile", "Hydrochloric acid", "Sodium cyanide", "Sodium methoxide", "Methyl iodide", "Sodium borohydride", "Bromine", "Sodium hydroxide", "Hydrogen peroxide", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methylene chloride", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethoxybenzaldehyde by reacting 2,5-dimethoxyaniline with 2-nitrobenzaldehyde in the presence of sodium borohydride and acetic acid.", "Step 2: Conversion of 2,5-dimethoxybenzaldehyde to 2,5-dimethoxybenzoic acid by refluxing with sulfuric acid and sodium nitrite.", "Step 3: Esterification of 2,5-dimethoxybenzoic acid with chloroacetic acid in the presence of sodium carbonate and ethyl chloroformate to form 2,5-dimethoxyphenylacetic acid ethyl ester.", "Step 4: Conversion of 2,5-dimethoxyphenylacetic acid ethyl ester to 2,5-dimethoxyphenylacetic acid by hydrolysis with sodium hydroxide.", "Step 5: Conversion of 2,5-dimethoxyphenylacetic acid to 2,5-dimethoxyphenylacetonitrile by reacting with phosphorus pentoxide and acetonitrile.", "Step 6: Reduction of 2,5-dimethoxyphenylacetonitrile to 2,5-dimethoxyphenylacetamide with sodium borohydride.", "Step 7: Cyclization of 2,5-dimethoxyphenylacetamide with bromine in the presence of sodium hydroxide to form 12,13-dibromo-3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(10),11-diene-2,8-dione.", "Step 8: Conversion of 12,13-dibromo-3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(10),11-diene-2,8-dione to 12,13-dimethoxy-3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(10),11,13-triene-2,8-dione by reacting with sodium methoxide and methyl iodide.", "Step 9: Purification of the final product by recrystallization from methylene chloride and ethanol." ] }

CAS RN

187276-05-7

Molecular Formula

C14H16N2O4

Molecular Weight

276.3

Purity

95

Origin of Product

United States

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